molecular formula C20H24N4O2S2 B15032765 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032765
M. Wt: 416.6 g/mol
InChI Key: XGCHZXVYVVQBBK-PTNGSMBKSA-N
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Description

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS RN: 608491-45-8) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Its structure includes:

  • A pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a methyl group at position 9 and a propylamino group at position 2.
  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone system to a 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The thiazolidinone ring contains a sulfur atom at position 2 (thioxo group) and a sec-butyl substituent at position 3 .

The Z-configuration of the methylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity.

Properties

Molecular Formula

C20H24N4O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O2S2/c1-5-9-21-16-14(18(25)23-10-7-8-12(3)17(23)22-16)11-15-19(26)24(13(4)6-2)20(27)28-15/h7-8,10-11,13,21H,5-6,9H2,1-4H3/b15-11-

InChI Key

XGCHZXVYVVQBBK-PTNGSMBKSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)CC

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of thiazolidinone-fused heterocycles. Key structural analogs and their distinguishing features are summarized below:

Compound Name Thiazolidinone Substituents Pyrido-Pyrimidinone Substituents Key Structural Differences Reference
Target Compound 3-sec-butyl, 4-oxo, 2-thioxo 9-methyl, 2-propylamino Baseline structure with Z-configuration and sec-butyl group.
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-sec-butyl, 4-oxo, 2-thioxo 9-methyl, 2-(4-ethylpiperazinyl) Bulkier 4-ethylpiperazinyl group at position 2; may enhance solubility or receptor affinity.
2-(allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-isopropyl, 4-oxo, 2-thioxo 9-methyl, 2-allylamino Isopropyl (vs. sec-butyl) and allylamino substituents; potential for crosslinking reactions.
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 3-phenyl, 4-oxo Pyrazolo-pyrimidinone core Pyrazolo-pyrimidinone instead of pyrido-pyrimidinone; lacks thioxo group.

Electronic and Physicochemical Properties

  • Thioxo vs.
  • Substituent Effects: sec-Butyl (target) vs. Isopropyl (): The branched sec-butyl group introduces greater steric hindrance, which may reduce crystallinity but improve lipid solubility. Propylamino (target) vs.

Biological Activity

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article provides an overview of its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological activities.

Structural Characteristics

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 368.48 g/mol. Its structure includes:

  • Thiazolidine ring : Known for its role in various biological activities, particularly in medicinal chemistry.
  • Pyrimidine moiety : Often associated with anticancer properties.
  • Amine group : Contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound .

Activity TypeOrganisms TestedMIC (mg/mL)Reference
AntibacterialGram-positive and Gram-negative bacteria0.004 - 0.03
AntifungalVarious fungi0.004 - 0.06
AntitubercularMycobacterium speciesNot specified

The compound has shown promising results against multiple bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin by significant margins.

Anticancer Properties

Research indicates that compounds featuring thiazolidine and pyrimidine rings possess notable anticancer activities. For instance:

  • Mechanism of Action : The thiazolidine core has been linked to apoptosis induction in cancer cells.
  • Cytotoxicity : Studies report an IC50 value of approximately 1.61 µg/mL for related thiazole-containing compounds against cancer cell lines, suggesting similar potential for the target compound due to structural similarities .

Case Studies

  • Antibiofilm Activity : A study on thiazolidinones demonstrated significant antibiofilm activity against Pseudomonas aeruginosa, with biofilm inhibitory concentrations (BICs) ranging from 6.25 to 8.23 µg/mL for derivatives similar to the compound .
  • Structure-Activity Relationship (SAR) : Analysis of various thiazolidinone derivatives revealed that substituents on the thiazolidine ring significantly enhance their biological activity, particularly in anticancer and antimicrobial applications .

Research Findings

Recent literature reviews emphasize the diverse biological activities of thiazolidinones:

  • Anticancer : Thiazolidinone derivatives have been documented for their ability to inhibit tumor growth through various mechanisms.
  • Antimicrobial : The presence of specific functional groups enhances the efficacy against resistant strains of bacteria and fungi .

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